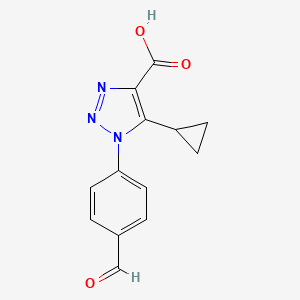
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid, also known as CCT251545, is a chemical compound that belongs to the class of triazole carboxylic acids. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies as a potent inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in DNA damage response and cell cycle regulation.
Mecanismo De Acción
CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and regulates the cell cycle by delaying the entry into mitosis until the DNA damage is repaired. 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid binds to the ATP-binding site of CHK1 and inhibits its activity, leading to the accumulation of DNA damage and cell cycle arrest. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound induces DNA damage and cell cycle arrest, leading to apoptosis of cancer cells. Additionally, this compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid is its high potency and selectivity for CHK1 inhibition. This makes it a valuable tool for studying the role of CHK1 in cancer biology and for developing new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different types of cancer. Finally, the potential of this compound as a combination therapy with other chemotherapeutic agents should be explored to maximize its antitumor activity.
Métodos De Síntesis
The synthesis of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid involves a multistep process that starts with the formation of a key intermediate compound, 4-(4-bromophenyl)-1-cyclopropyl-1H-1,2,3-triazole. This intermediate is then subjected to a series of reactions, including formylation, reduction, and carboxylation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its mechanism of action involves the inhibition of CHK1, which leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cancer cell death.
Propiedades
IUPAC Name |
5-cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-7-8-1-5-10(6-2-8)16-12(9-3-4-9)11(13(18)19)14-15-16/h1-2,5-7,9H,3-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIRDWIBHBNJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=C(C=C3)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
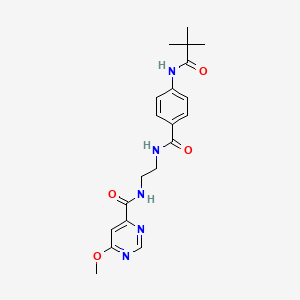

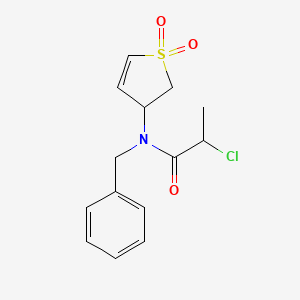
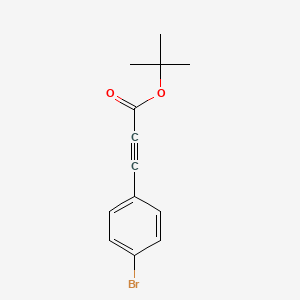
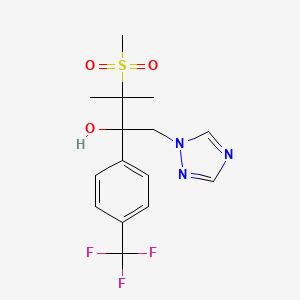
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
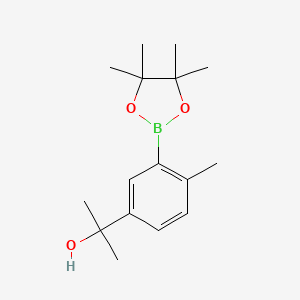
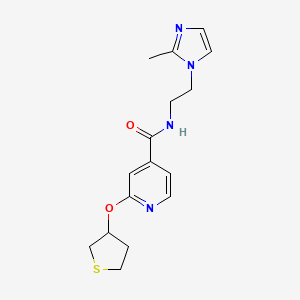
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
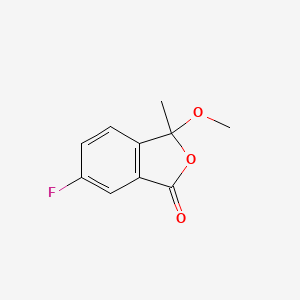
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)
![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)
![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)
